Naloxone(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22NO4+ |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/p+1/t14-,17+,18+,19-/m1/s1 |
InChI Key |
UZHSEJADLWPNLE-GRGSLBFTSA-O |
SMILES |
C=CC[NH+]1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Isomeric SMILES |
C=CC[NH+]1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
C=CC[NH+]1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Naloxone 1+
Opioid Receptor Interaction Dynamics
Naloxone (B1662785) exerts its effects by interacting with opioid receptors, primarily as a competitive antagonist. painphysicianjournal.comwikipedia.orgebi.ac.uk This interaction involves specific binding dynamics, receptor occupancy, dissociation kinetics, and modulation of receptor constitutive activity.
Competitive Binding and Affinity Profiles (μ, δ, κ opioid receptors)
Naloxone functions as a competitive antagonist at the μ, δ, and κ opioid receptors. painphysicianjournal.comwikipedia.orgebi.ac.uknih.gov This means it binds to the same binding sites as opioid agonists, preventing them from activating the receptor. Naloxone generally exhibits a higher affinity for the μ-opioid receptor compared to the κ and δ receptors. painphysicianjournal.comnih.govnih.gov Studies in expressed mammalian opioid receptors indicate that naloxone preferentially interacts with μ binding sites, with lower affinity for κ-opioid receptors and even lesser affinity for δ-opioid receptors. nih.gov For instance, reported Ki values for naloxone binding to human opioid receptors show a rank order of affinity: μ > κ > δ. drugbank.com
Here is a representative data table illustrating the binding affinities of naloxone for the different opioid receptor subtypes:
| Receptor Subtype | Ki (nM) | Source Type |
| μ-opioid receptor (MOR) | 0.66 drugbank.com, 1.3 biorxiv.org | Human drugbank.com, Human biorxiv.org |
| κ-opioid receptor (KOR) | 1.2 drugbank.com, 16 nih.gov | Human drugbank.com, Mammalian expressed nih.gov |
| δ-opioid receptor (DOR) | 95 nih.gov | Mammalian expressed nih.gov |
Note: Ki values can vary depending on the experimental conditions and source of receptors.
Receptor Occupancy and Dissociation Kinetics
The effectiveness of naloxone in reversing opioid effects is also dependent on its ability to occupy a sufficient number of opioid receptors and the rate at which it dissociates from these receptors. Naloxone rapidly occupies brain μ-opioid receptors in humans. nih.gov Studies using positron emission tomography (PET) have shown that clinically relevant doses of intranasal naloxone can achieve high levels of μ-opioid receptor occupancy within minutes. nih.gov For example, doses of 2 mg and 4 mg intranasal naloxone resulted in estimated peak μ-opioid receptor occupancies of 67% and 85%, respectively. nih.gov This rapid onset of occupancy aligns with the observed rapid reversal of opioid overdose in clinical settings. nih.gov
The dissociation kinetics of naloxone from the receptor are also important. While naloxone has a relatively rapid dissociation rate from the μ-opioid receptor compared to some long-acting opioids, the rate-limiting factor in reversing opioid effects can be the dissociation kinetics of the opioid agonist itself. binasss.sa.crnih.gov Opioids with slow dissociation kinetics may be more resistant to naloxone reversal, potentially requiring higher or repeated doses of naloxone. biorxiv.orgbinasss.sa.crnih.gov
Inverse Agonism and Receptor Constitutive Activity Modulation
Beyond its role as a competitive antagonist, naloxone has also been characterized as a partial inverse agonist at μ-opioid receptors. wikipedia.orgebi.ac.ukmdpi.comdrugbank.comnih.gov Inverse agonists not only block the binding of agonists but also reduce the basal activity of receptors that exhibit constitutive activity (signaling in the absence of a bound ligand). wikipedia.orgmdpi.comnih.govnih.gov
Opioid receptors, particularly the μ-opioid receptor, can exhibit constitutive activity. mdpi.comnih.govucla.edu This basal signaling can be influenced by factors such as chronic opioid exposure. mdpi.comcapes.gov.brnih.govresearchgate.net In opioid-naive conditions, naloxone may act largely as a neutral antagonist at spontaneously signaling μ-opioid receptors. mdpi.com However, after chronic opioid exposure, which can increase persistent basal μ-opioid receptor activity, naloxone can act as a potent inverse agonist. mdpi.comnih.govnih.govresearchgate.net This inverse agonist property is thought to contribute to the precipitation of withdrawal symptoms in individuals who are physically dependent on opioids. mdpi.comnih.govnih.govresearchgate.net
Studies comparing naloxone with neutral antagonists (which bind without affecting constitutive activity) have provided insights into this property. nih.govnih.gov For instance, 6β-naltrexol, a neutral antagonist, is significantly less potent in precipitating withdrawal compared to the inverse agonists naloxone and naltrexone, despite having similar efficacy in blocking opioid analgesia. nih.gov This suggests that the inverse agonist activity of naloxone at constitutively active receptors plays a role in withdrawal. nih.govnih.govresearchgate.net
Stereoselective Interactions and Enantiomeric Comparisons (e.g., (+)-Naloxone vs. (-)-Naloxone)
Opioid receptors exhibit stereoselectivity, meaning they preferentially interact with one enantiomer of a chiral ligand over the other. nih.gov The biologically active form of naloxone is the levorotatory enantiomer, (-)-naloxone. wikipedia.org This enantiomer is the potent opioid receptor antagonist.
The dextrorotatory enantiomer, (+)-naloxone, has significantly lower affinity for opioid receptors compared to (-)-naloxone. nih.govwikipedia.orgnih.gov While (-)-naloxone is the primary agent responsible for reversing opioid effects via receptor blockade, (+)-naloxone has been found to have other pharmacological activities, notably as a selective antagonist of Toll-like receptor 4 (TLR4). wikipedia.orgresearchgate.net This highlights the stereoselective nature of the interaction between naloxone and opioid receptors. Studies comparing the effects of (-)-naloxone and (+)-naloxone have demonstrated the stereoselective involvement of opioid receptors in various physiological responses. nih.govnih.gov For example, (-)-naloxone, but not (+)-naloxone, was effective in lowering elevated blood pressure in a stress-induced hypertension model, pointing to the stereoselective involvement of central opioid receptors. nih.gov
Intracellular Signaling Transduction Mechanisms
Opioid receptors, being GPCRs, mediate their intracellular effects primarily through coupling with G proteins. Naloxone's interaction with these receptors influences downstream signaling pathways.
G-Protein Coupling Selectivity and Signal Bias (e.g., Gi/o to Gs transition)
Canonical opioid receptor signaling involves coupling to inhibitory G proteins, primarily Gi and Go, which leads to inhibition of adenylyl cyclase activity and modulation of ion channels. jove.complos.orgresearchgate.netnih.gov Naloxone, as an antagonist (and inverse agonist), prevents opioid agonists from initiating this inhibitory signaling cascade.
Under conditions of chronic opioid exposure, a phenomenon known as G protein coupling switching can occur, particularly with the μ-opioid receptor. capes.gov.brplos.orgresearchgate.netnih.gov This can involve a transition from preferential coupling to Gi/o proteins to coupling with Gs proteins. capes.gov.brplos.orgresearchgate.netnih.govgu.se Gs protein coupling typically leads to the activation of adenylyl cyclase and increased intracellular cAMP levels, which is contrary to the inhibitory signaling seen with Gi/o coupling. capes.gov.brplos.orgresearchgate.netnih.gov
Research suggests that ultra-low doses of naloxone can prevent or attenuate this chronic opioid-induced Gi/o to Gs coupling switch. capes.gov.brplos.orgresearchgate.netnih.gov By interfering with this maladaptive signaling transition, naloxone at low concentrations may help restore normal opioid receptor function and potentially mitigate some aspects of opioid tolerance and dependence. capes.gov.brplos.orgresearchgate.netnih.gov This suggests that naloxone not only blocks agonist binding but can also influence the specific G protein pathways engaged by the receptor, particularly in altered physiological states induced by chronic opioid exposure. This concept relates to signal bias, where different ligands can promote distinct downstream signaling cascades from the same receptor. ebi.ac.ukpnas.orgoup.comfrontiersin.org While naloxone is generally considered a non-biased antagonist, its ability to modulate the Gi/o to Gs switch in chronic opioid states indicates a more complex interaction with receptor signaling depending on the receptor's conformational state and cellular environment.
Interactions with Accessory Proteins and Scaffolding Elements (e.g., Filamin A)
Naloxone interacts with scaffolding proteins, notably Filamin A (FLNA), which plays a crucial role in regulating the function of various receptors, including the mu opioid receptor (MOR). Research indicates that naloxone binds to a specific pentapeptide region (amino acids 2561-2565) in the C-terminal of FLNA with high affinity. plos.orgnih.govresearchgate.netnih.gov This binding affinity is significantly higher (approximately 200-fold) than its affinity for the mu opioid receptor. researchgate.netnih.gov
This high-affinity interaction between naloxone and FLNA is critical in preventing a functional switch in MOR coupling from Gi/o to Gs proteins. plos.orgnih.govresearchgate.netnih.gov This switch in G protein coupling is implicated in the development of opioid tolerance and dependence. plos.orgnih.govresearchgate.net By binding to FLNA, naloxone disrupts the interaction between MOR and FLNA, thereby blocking the transition to Gs coupling induced by chronic opioid exposure. plos.orgresearchgate.netnih.gov The pentapeptide sequence of FLNA itself can act as a decoy to prevent the MOR-FLNA interaction and subsequent Gs coupling. plos.org This suggests that the FLNA binding site for naloxone is located near or at the site where FLNA interacts with MOR. plos.org
Modulation of Secondary Messenger Systems (e.g., cAMP, Ca2+ regulation)
Opioid receptors, being G protein-coupled receptors, modulate various intracellular signaling pathways, including those involving cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+) regulation. Opioid receptor activation typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, and can also inhibit voltage-sensitive Ca2+ channels, reducing Ca2+ influx. researchgate.netjneurosci.orgwikipedia.orguoguelph.ca
Naloxone, as an opioid receptor antagonist, can block the effects of opioids on these secondary messenger systems. For instance, naloxone has been shown to block opioid-evoked increases in intracellular Ca2+ levels. jneurosci.org Furthermore, in the context of its interaction with FLNA, naloxone prevents the chronic morphine-induced switch of MOR coupling to Gs. This prevention, in turn, blocks the downstream excitatory signaling mediated by Gs, which includes the activation of adenylyl cyclase and subsequent increase in cAMP. nih.govnih.gov Chronic opioid exposure can lead to an upregulation of the cAMP system, and naloxone can counteract this effect. uoguelph.ca There is also evidence suggesting potential crosstalk between the cAMP and phosphoinositide (PI) signaling systems, which may be necessary for opioid-induced increases in intracellular Ca2+, and naloxone can influence these interactions. jneurosci.org
Influence on Protein Kinase C Pathway
Protein Kinase C (PKC) is a family of enzymes involved in various cellular signaling processes, including the regulation and desensitization of opioid receptors. Opioid agonists have been shown to induce the translocation and activation of certain PKC isoforms. nih.govpnas.orgresearchgate.net
Naloxone has been observed to influence the PKC pathway, particularly in the context of opioid-mediated effects. It can attenuate the effects of opioid agonists on PKC translocation and mu-receptor down-regulation, suggesting that these processes are partially regulated by Ca2+-dependent PKC isoforms. nih.gov Studies have demonstrated that PKC activation can enhance the rate and magnitude of agonist-induced delta-opioid receptor down-regulation, and naloxone was found to block both the agonist-induced and phorbol (B1677699) ester-enhanced receptor down-regulation. popline.org Opioid peptides can also activate Phospholipase D (PLD), which generates diacylglycerol, a key activator of many PKC isoforms. This PLD activation by opioids is reported to be naloxone-reversible. pnas.orgresearchgate.net Furthermore, a Ca2+-independent PKC isoform, PKC-epsilon, is stimulated by mu-opioid peptides in a naloxone-reversible manner. pnas.orgresearchgate.net PKC is also implicated in the mechanisms underlying morphine withdrawal, and a PKC inhibitor was shown to reduce naloxone-induced Fos expression during withdrawal. nih.gov
Opioid-Independent Molecular Actions
Beyond its well-characterized opioid receptor antagonism, naloxone exerts significant molecular actions that are independent of opioid receptor binding. These actions primarily involve interactions with components of the innate immune system, particularly Toll-Like Receptor 4 (TLR4), and the induction of cellular stress responses like the unfolded protein response.
Toll-Like Receptor 4 (TLR4) Pathway Inhibition
Naloxone acts as an antagonist of Toll-Like Receptor 4 (TLR4), a key pattern recognition receptor involved in the innate immune response. oup.comcambridge.orgfrontiersin.orgnih.govnih.govmdpi.comresearchgate.netjneurosci.org This action is considered opioid-independent because both the opioid-active (-)-naloxone and the opioid-inactive (+)-naloxone isomers exhibit TLR4 antagonistic properties with similar potencies, indicating a non-stereoselective mechanism distinct from opioid receptor binding. oup.comcambridge.orgnih.gov
Naloxone's antagonism of TLR4 involves binding to Myeloid Differentiation protein 2 (MD2), a co-receptor that is essential for TLR4 activation by ligands such as lipopolysaccharide (LPS). oup.comnih.gov By binding to MD2, naloxone prevents the engagement of LPS with the TLR4/MD2 complex. oup.com This inhibition of TLR4 activation leads to the suppression of downstream signaling pathways. While naloxone inhibits LPS-induced activation of IFN regulatory factor 3 (IRF3) and the production of interferon-beta (IFN-β), it does not appear to inhibit TLR4 signaling through the NF-κB, p38, or JNK pathways in tested cellular models. nih.govresearchgate.net This suggests that naloxone acts as a biased TLR4 antagonist, specifically targeting the TRIF-IRF3 signaling axis. nih.govresearchgate.net The inhibition of TLR4 signaling by naloxone results in reduced production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in immune cells like microglia and macrophages. mdpi.comresearchgate.net
Endoplasmic Reticulum Stress Induction and Unfolded Protein Response (UPR)
Naloxone has been shown to induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) in various cell types, including PC12 cells. spandidos-publications.comspandidos-publications.comnih.govfrontiersin.org ER stress occurs when there is an accumulation of unfolded or misfolded proteins in the ER lumen, disrupting ER homeostasis. The UPR is an adaptive cellular response aimed at restoring ER function. frontiersin.orgresearchgate.net
Studies have demonstrated that naloxone treatment leads to the upregulation of gene expression for key ER chaperones, such as Binding Immunoglobulin Protein (BiP), calnexin, ER protein 29 (ERp29), and protein disulfide isomerase (PDI). spandidos-publications.comspandidos-publications.comnih.govfrontiersin.org It also increases the expression of ER stress sensors, including Activating Transcription Factor 6 (ATF6), Inositol-Requiring Enzyme 1 (IRE1), and Protein Kinase-Like ER Kinase (PERK). spandidos-publications.comspandidos-publications.comnih.govfrontiersin.org Furthermore, naloxone induces characteristic ER stress phenomena, including the proteolytic cleavage of ATF6, phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), and the splicing of XBP1 mRNA. spandidos-publications.comspandidos-publications.comnih.govfrontiersin.org These effects have been observed both in vitro and in vivo. spandidos-publications.comspandidos-publications.comnih.gov While the UPR is initially protective, prolonged or excessive ER stress induced by agents like naloxone can trigger apoptotic pathways and lead to cell death. spandidos-publications.comspandidos-publications.comfrontiersin.orgresearchgate.net
Inflammasome Activation and Immune Signaling Modulation
Naloxone modulates immune signaling, primarily through its inhibitory effects on TLR4, which is a key component of the innate immune response. frontiersin.orgnih.gov TLR4 activation contributes to the release of pro-inflammatory cytokines and can interact with other immune pathways. frontiersin.orgnih.gov
While prolonged opioid exposure can activate NLRs, particularly the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines that may counteract opioid analgesia, direct activation of inflammasomes by naloxone is not clearly established in the provided search results. frontiersin.orgmdpi.com Instead, naloxone's role appears to be more focused on inhibiting certain inflammatory responses by blocking TLR4 signaling, which can be triggered by various stimuli, including opioids themselves or danger-associated molecular patterns (DAMPs) released during cellular stress or injury. oup.comfrontiersin.orgnih.govnih.govmdpi.comresearchgate.net DAMPs released via TLR4 and other pathways have been implicated in continuous NLRP3 inflammasome activation following morphine treatment. frontiersin.org Therefore, naloxone's TLR4 antagonism may indirectly influence inflammasome activation by reducing upstream inflammatory signals. The neuroprotective effects of naloxone in the context of ischemic injury and its potential association with the NLRP3 inflammasome are areas that have been noted as requiring further investigation. researchgate.net
Structure Activity Relationship Sar Studies and Rational Design of Naloxone 1+ Analogs
Design Principles for Opioid Antagonism
The design of opioid antagonists, such as naloxone (B1662785), is guided by an understanding of the structural features necessary to bind to opioid receptors with high affinity but without eliciting a significant functional response. Naloxone acts as a competitive antagonist at mu, kappa, and delta opioid receptors, exhibiting the highest affinity for the mu-opioid receptor (MOR). wikidata.orgwikipedia.orgguidetoimmunopharmacology.orgmims.com This high affinity allows it to displace opioid agonists from the receptor binding site, thereby reversing or blocking their effects. wikidata.orgciteab.comnih.gov
Impact of N-Substituents on Receptor Selectivity and Efficacy
The substituent at the nitrogen atom (position 17) of the morphinan (B1239233) skeleton is a critical determinant of a compound's pharmacological profile, influencing whether it acts as an agonist, partial agonist, or antagonist, as well as its receptor selectivity and potency. In the morphine family and related fused-ring opioids, N-methyl analogues are typically agonists. fishersci.canih.gov In contrast, the presence of larger N-substituents, such as the N-allyl group in naloxone or the N-cyclopropylmethyl group in naltrexone, is strongly associated with opioid antagonist properties. fishersci.canih.govnih.govguidetopharmacology.org This structural change at position 17 is a key design principle for converting opioid agonists into antagonists. The N-substituent can also affect antagonist potency and opioid receptor selectivity. fishersci.ca For instance, an N-phenethyl moiety has been shown to enhance affinity and selectivity at the MOR, favoring agonism in some contexts. nih.govdntb.gov.ua
Stereochemical Considerations in Antagonist Potency
Stereochemistry plays a significant role in the interaction of opioids with their receptors. Opioid receptors exhibit stereoselectivity in their binding to ligands. sciopen.com For naloxone, the (-)-enantiomer is the pharmacologically active form responsible for opioid receptor antagonism. wikipedia.orgwikidata.org The (+)-enantiomer, (+)-naloxone, has negligible affinity for opioid receptors and instead acts as a selective antagonist of Toll-like receptor 4 (TLR4). wikipedia.orgwikidata.org This highlights the precise stereochemical requirements for binding and activity at opioid receptors. Steric hindrance, particularly within the piperidine (B6355638) ring system, has been proposed as a factor contributing to the antagonist properties of compounds like naloxone and naltrexone. guidetopharmacology.org Studies comparing diastereomers have also shown that stereochemistry at positions like C6 can influence binding affinity and efficacy at the MOR. nih.gov
Synthetic Strategies for Naloxone Derivatives
Synthetic strategies for generating naloxone derivatives involve chemical modifications to the core morphinan structure to explore the SAR and develop compounds with altered or improved properties. Naloxone itself is a semi-synthetic opioid, typically derived from the natural opioid thebaine or oripavine. nih.govwikidoc.orgnih.gov
Modifications at Key Positions (e.g., C6, C14, C3)
Modifications at various positions on the naloxone skeleton have been explored to modulate receptor interactions.
C6: The presence of a ketone group at C6, as in naloxone, is a common feature in opioid antagonists and can influence receptor binding affinity. nih.govwikidoc.orgwikidata.orgnih.gov Modifications at the C6 position, such as the formation of hydrazone derivatives, have been shown to have varying effects on receptor binding depending on the specific modification. nih.gov
C14: The presence of a hydroxyl group at C14 (14-hydroxy) is another feature found in naloxone and naltrexone. This group can strengthen binding to opioid receptors. nih.govnih.govdntb.gov.ua
C3: The phenolic hydroxyl group at C3 is also a site for modification, typically through O-alkylation. While O-alkylation at C3 in morphine derivatives generally reduces analgesic potency, it has been utilized in the synthesis of derivatives for purposes like generating haptens for immunoassays. nih.gov
Development of Novel Opioid Antagonists with Modified Receptor Profiles
Beyond simple modifications, rational design and synthetic efforts are aimed at developing novel opioid antagonists and modulators with specific receptor profiles to address limitations of existing therapies. This includes the development of selective antagonists for specific opioid receptor subtypes (mu, delta, or kappa) cenmed.comwikipedia.orgresearchgate.net, as well as compounds with mixed agonist/antagonist properties or biased signaling profiles. wikipedia.orggenscript.comnih.govmedrxiv.orgwikipedia.org For example, research is ongoing to develop novel kappa-opioid receptor (KOR) antagonists medrxiv.orgnih.gov and compounds with combined MOR/DOR activity or sigma-1 receptor antagonism to potentially offer improved therapeutic outcomes. nih.gov The synthesis of complex derivatives, such as those with heterocyclic ring systems attached at position 6, has led to compounds with distinct functional effects, including potent MOR antagonism. nih.gov
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) utilizes the three-dimensional structures of opioid receptors to guide the design and optimization of ligands. The availability of high-resolution crystal structures of opioid receptor subtypes (MOR, DOR, KOR) bound to antagonists has been crucial for SBDD efforts. wikipedia.orgwikipedia.orgctdbase.org These structures provide detailed insights into the ligand binding pocket and the interactions between the receptor and its ligands. wikipedia.orgwikipedia.org
Computational techniques, such as molecular docking and virtual screening, are integral to SBDD. nih.govwikipedia.orgctdbase.orgwikipedia.org Docking studies predict the binding mode and affinity of potential ligands within the receptor's binding site. nih.govctdbase.orgwikipedia.org Virtual screening allows for the rapid evaluation of large libraries of compounds to identify potential hits with desired binding characteristics. ctdbase.org The "message-address" concept, which posits that different parts of an opioid ligand are responsible for efficacy ("message") and receptor selectivity ("address"), is often applied in conjunction with structural information to rationalize ligand-receptor interactions and guide the design of selective compounds. nih.govwikipedia.org Advanced computational methods, including deep learning and reinforcement learning, are also being explored to generate novel molecular structures with predicted desirable properties, such as enhanced opioid antagonism and improved pharmacokinetic profiles. nih.govnih.gov
Data Tables
SAR studies often involve quantifying the binding affinity and functional activity of compounds at different opioid receptor subtypes. The following table provides illustrative data based on research findings on naloxone and related opioid antagonists, highlighting the impact of structural variations.
| Compound Name | Modification(s) | Receptor Binding Affinity (e.g., Ki, Ke) | Receptor Efficacy (e.g., % Emax) | Receptor Selectivity Profile | Source |
| Naloxone | - | High affinity for MOR | Antagonist | Non-selective (MOR > KOR > DOR) | wikidata.orgwikipedia.orgguidetoimmunopharmacology.orgmims.com |
| Naltrexone | N-cyclopropylmethyl at position 17 | High affinity for MOR | Antagonist | Non-selective (MOR > KOR > DOR) | wikipedia.orgwikidata.orgresearchgate.netnih.gov |
| Compound 5b (Example) | N-phenylpropyl, lacks 4-methyl group | Ke (μ): 11.9 nM, Ke (κ): 16.5 nM | Antagonist | Non-selective | |
| Compound 6b (Example) | N-phenylpropyl, lacks 3-methyl group | Ke (μ): 5.5 nM, Ke (κ): 21.3 nM | Antagonist (μ, κ, δ) | Non-selective | |
| NAN (Example) | 17-cyclopropylmethyl, 6α-(indole-7-carboxamido) | High affinity for MOR, KOR | Low efficacy at MOR | MOR, KOR binding | nih.gov |
| INTA (Example) | 17-cyclopropylmethyl, 6β-[(2′-indolyl)acetamido] | Similar affinity for MOR, KOR | High efficacy at MOR | MOR, KOR binding | nih.gov |
Note: The specific values and exact selectivity profiles can vary depending on the experimental conditions and assay used. The table provides representative examples based on the cited research.
Preclinical Research Methodologies and Models for Naloxone 1+ Investigation
In Vitro Experimental Systems
In vitro, or "test-tube," experiments are fundamental to understanding the molecular and cellular effects of Naloxone(1+). These systems allow for controlled investigation of the compound's direct interactions with specific cells, receptors, and signaling pathways, free from the complexities of a whole organism.
Cell Line Models
Cultured cell lines provide a consistent and reproducible system for studying the effects of Naloxone(1+). Several cell lines are particularly valuable in this research:
PC12 Cells: Derived from a rat adrenal pheochromocytoma, PC12 cells are a widely used neuronal cell model. nih.govdiva-portal.org When treated with nerve growth factor, they differentiate to exhibit characteristics similar to sympathetic neurons, making them suitable for studying neuroprotective and neurotoxic effects. nih.gov Research has utilized PC12 cells to investigate the potential antioxidant properties of Naloxone(1+) and its effects on hydrogen peroxide-induced oxidative stress, measuring parameters like intracellular reactive oxygen species (ROS) levels, apoptosis, and cell membrane damage. nih.gov
Neural Stem Cells: These cells offer a model for studying the impact of substances on neurodevelopment. ki.se Their use in developmental neurotoxicity testing allows researchers to assess how compounds like Naloxone(1+) might affect crucial processes of brain development. diva-portal.org
Breast Cancer Cell Lines: The role of the opioid system in cancer is an emerging area of research. Breast cancer cell lines, such as MCF-7, are used to study the effects of opioid-related compounds on cancer cell growth and apoptosis. nih.gov
Transfected Cell Lines: To study the interaction of Naloxone(1+) with specific opioid receptor subtypes, researchers often use cell lines (like Human Embryonic Kidney 293 or HEK293 cells) that have been genetically engineered to express a particular receptor (e.g., mu-, delta-, or kappa-opioid receptors). nih.govnih.gov This allows for precise characterization of the compound's binding affinity and functional effects at each receptor type. For instance, studies have used HEK cells expressing the mu-opioid receptor (MOR) to demonstrate that Naloxone(1+) can dose-dependently inhibit the signals produced by MOR agonists. plos.org
Table 1: Examples of Cell Line Models in Naloxone(1+) Research
| Cell Line | Origin | Key Application in Naloxone(1+) Research |
| PC12 | Rat Adrenal Pheochromocytoma | Investigating neuroprotective and antioxidant effects. nih.govnih.gov |
| Neural Stem Cells | N/A | Assessing potential impacts on neurodevelopment. diva-portal.orgki.se |
| MCF-7 | Human Breast Adenocarcinoma | Studying the influence on cancer cell proliferation and apoptosis. nih.gov |
| HEK293 (transfected) | Human Embryonic Kidney | Characterizing binding and functional activity at specific opioid receptor subtypes. nih.govnih.govplos.org |
Primary Cell Cultures and Isolated Tissue Preparations
Primary cells, taken directly from animal tissues, and isolated tissue preparations provide a more physiologically relevant context than immortalized cell lines.
Guinea Pig Ileum: The myenteric plexus of the guinea pig ileum is a classic model for studying the effects of opioids on gastrointestinal motility. nih.govnih.gov This preparation contains a rich network of enteric neurons with opioid receptors. nih.gov It is used to investigate the antagonist properties of Naloxone(1+) in reversing opioid-induced inhibition of muscle contraction. nih.gov Studies have also used this model to examine agonist-induced endocytosis (internalization) of mu-opioid receptors and how this is affected by Naloxone(1+). nih.gov
Organotypic Striatal Slice Cultures: These three-dimensional cultures of brain tissue maintain some of the original cellular architecture and synaptic connections. They can be used to study the effects of Naloxone(1+) on neuronal function and signaling within a more intact neural circuit.
Radioligand Binding Assays and Receptor Autoradiography
These techniques are crucial for quantifying the interaction of Naloxone(1+) with opioid receptors.
Radioligand Binding Assays: These assays use a radioactively labeled form of a ligand (a molecule that binds to a receptor) to measure the binding of unlabeled compounds like Naloxone(1+) to receptors in tissue homogenates or cell membranes. revvity.comnih.gov By competing with the radioligand, Naloxone(1+) reveals its own binding affinity (Ki) for the receptor. revvity.com These assays are essential for determining the potency and selectivity of Naloxone(1+) at different opioid receptor subtypes. revvity.comnih.gov Nonspecific binding is typically determined in the presence of a high concentration of an unlabeled ligand like naloxone (B1662785) itself. nih.gov
Receptor Autoradiography: This technique allows for the visualization of the anatomical distribution of opioid receptors in tissue sections, such as brain slices. jneurosci.org A radiolabeled ligand is applied to the tissue, and the resulting radioactivity is detected on film or with a sensitive camera. jneurosci.org By using selective radioligands for mu, delta, and kappa receptors, researchers can map the locations of these receptors and how Naloxone(1+) might interact with them in different brain regions. jneurosci.org
Functional Assays for Receptor Activation and Signaling Readouts
Beyond just binding, it is critical to understand the functional consequences of Naloxone(1+)'s interaction with opioid receptors. Functional assays measure the downstream cellular responses following receptor engagement. These can include measuring changes in the levels of second messengers like cyclic AMP (cAMP) or assessing G-protein activation. nih.govnih.gov For example, a dynamic mass redistribution (DMR) assay can monitor real-time cellular responses to ligand binding, showing that Naloxone(1+) can block the effects of opioid agonists. plos.org
In Vivo Animal Research Paradigms
In vivo studies in living animals are indispensable for understanding the integrated physiological and behavioral effects of Naloxone(1+).
Rodent Models (rats, mice) for Opioid System Function and Dysfunction
Rats and mice are the most commonly used animal models in opioid research due to their well-characterized genetics, physiology, and behavior, as well as the availability of transgenic models.
Models of Opioid Effects: Researchers use rodent models to study the ability of Naloxone(1+) to reverse the effects of opioid agonists. nih.gov This includes its capacity to counteract opioid-induced respiratory depression, analgesia (pain relief), and inhibition of gastrointestinal transit. nih.govfrontiersin.org For example, studies have shown that Naloxone(1+) can reverse morphine-induced inhibition of gastrointestinal transit in mice and rats. nih.gov
Models of Opioid Dependence and Withdrawal: Naloxone(1+) is used to precipitate withdrawal symptoms in animals that have been chronically treated with opioids. fda.gov This is a key model for studying the neurobiology of opioid dependence.
Models of Pain and Nociception: Various pain models, such as the writhing test and the formalin test in mice, are used to assess the involvement of the endogenous opioid system in pain modulation. scielo.org.mxucl.ac.uk The ability of Naloxone(1+) to block the analgesic effects of other compounds can indicate whether those effects are mediated by opioid receptors. scielo.org.mx
Transgenic Models: Mice with specific opioid receptors "knocked out" (genetically deleted) are powerful tools to dissect the role of each receptor subtype in the actions of Naloxone(1+). oup.com
Table 2: Key Findings from In Vivo Rodent Models with Naloxone(1+)
| Model | Key Finding | Citation |
| Opioid-induced gastrointestinal inhibition | Naloxone(1+) reverses morphine-induced inhibition of GI transit. | nih.gov |
| Opioid-induced analgesia | Naloxone(1+) reverses morphine-induced analgesia. | nih.gov |
| Swim stress-induced analgesia | Naloxone(1+) administration elevates blood pressure in mice with high endogenous opioid system activity. | mdpi.com |
| Opioid overdose | A single subcutaneous dose of a naloxone prodrug provides steady naloxone release over several days in rats. | nih.govnih.gov |
| Visceral and inflammatory nociception | The antinociceptive effect of Rosmarinus officinalis is reverted by Naloxone(1+) in writhing and formalin tests. | scielo.org.mx |
Compound Names
Buprenorphine
Capsaicin
Carfentanil
Curcumin
Cyclic AMP (cAMP)
DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin)
Dermorphin
Diprenorphine
Endomorphin-1
Endomorphin-2
Fentanyl
Formalin
Hydrogen Peroxide
Loperamide
Morphine
Naloxone(1+)
Naltrexone
Nociceptin
Remifentanil
Serotonin
Substance P
Tramadol
U-50,488
U-69,593
Non-Rodent Animal Models (e.g., felines, rhesus monkeys) in Neuropharmacology Research
The investigation of Naloxone(1+) and similar quaternary opioid antagonists in non-rodent animal models, such as rhesus monkeys, has been instrumental in understanding their pharmacokinetic and pharmacodynamic profiles. The defining characteristic of Naloxone(1+), its quaternary ammonium (B1175870) group, restricts its ability to cross the blood-brain barrier (BBB). ontosight.airesearchgate.net This property makes it an invaluable research tool for differentiating between central and peripheral opioid receptor-mediated effects.
In neuropharmacology research, rhesus monkeys serve as a crucial translational model due to their physiological and neuroanatomical similarities to humans. Studies involving the administration of quaternary opioid antagonists to rhesus monkeys have confirmed their limited penetration into the central nervous system (CNS). For instance, a pharmacokinetic analysis of methylnaltrexone, a related quaternary antagonist, in juvenile male rhesus macaques demonstrated that following subcutaneous administration, cerebrospinal fluid (CSF) concentrations were minimal compared to serum concentrations. researchgate.net This finding supports the use of Naloxone(1+) in these models to selectively block peripheral opioid receptors without significantly affecting central opioid-mediated analgesia. researchgate.net
Research in rhesus monkeys has also shed light on the complex interplay of opioid receptor subtypes in mediating the effects of various opioids. For example, studies on the respiratory depressant effects of the potent opioid alfentanil in rhesus monkeys showed that these effects could be antagonized by the selective mu-opioid receptor antagonist quadazocine, highlighting the utility of such models in dissecting receptor-specific actions. mdpi.com Similarly, studies in squirrel monkeys have utilized opioid antagonists to investigate cardiovascular effects, demonstrating that receptor blockade can influence blood pressure, further underscoring the value of non-rodent primates in clarifying the systemic effects of opioid ligands and their antagonists. mdpi.com Positron emission tomography (PET) imaging in Rhesus monkeys has been used to determine mu-opioid receptor occupancy by naloxone, showing that higher doses lead to greater receptor occupancy, which is critical information for reversing overdoses from potent opioids. mdpi.com
Behavioral Phenotyping and Pharmacological Challenges (e.g., stress-induced analgesia, drug discrimination studies, conditioned responses)
Behavioral phenotyping and pharmacological challenges are essential preclinical methods for characterizing the functional effects of Naloxone(1+). These studies leverage the compound's peripheral restriction to probe the role of peripheral opioid systems in various behavioral paradigms.
Drug discrimination studies help to assess the subjective effects of a compound. In rats, quaternary derivatives of naloxone were found to be ineffective at antagonizing the reinforcing properties of heroin in self-administration paradigms, even at high doses. nih.gov This supports the hypothesis that the acute reinforcing effects of intravenous opiates are mediated by receptors within the central nervous system, as the peripherally-restricted antagonist could not block them. nih.gov
Conditioned responses are another area where Naloxone(1+) provides critical insights. In mice, methylnaloxonium (B1231140) was shown to enhance the acquisition of both a discriminated Y-maze shock escape task and a one-way active avoidance task. nih.gov This enhancement of learning in aversive situations suggests that the manipulation of peripheral opioid systems can alter the strength of a conditioned response, likely by blocking the effects of endogenously released opioids in the periphery. nih.gov
The role of peripheral opioid systems in stress-induced analgesia (SIA) has also been investigated using Naloxone(1+). In rats, both naloxone and its quaternary derivative, naloxone methylbromide, significantly reduced the pain-relieving effects of footshock-induced stress. nih.gov The ability of the peripherally-restricted compound to antagonize SIA suggests that the activation of peripheral endorphins contributes significantly to this phenomenon. nih.gov
Table 1: Summary of Behavioral Studies with Naloxone(1+) and Related Compounds
| Study Type | Animal Model | Compound | Key Finding | Implication | Reference |
|---|---|---|---|---|---|
| Drug Discrimination | Rat | Methyl naloxonium chloride | Ineffective in antagonizing heroin self-administration. | Reinforcing properties of heroin are centrally mediated. | nih.gov |
| Conditioned Response | Mouse | Methylnaloxonium | Enhanced acquisition of Y-maze escape and active avoidance. | Peripheral opioid systems modulate the strength of conditioned responses. | nih.gov |
| Stress-Induced Analgesia | Rat | Naloxone methylbromide | Antagonized antinociception from footshock stress. | A significant portion of SIA is mediated by peripheral endorphins. | nih.gov |
Investigation of Neuroinflammatory and Neuroprotective Mechanisms
Naloxone has been observed to possess neuroprotective and anti-inflammatory properties, often through the inhibition of microglial activation. nih.govspandidos-publications.com These effects can be independent of classic opioid receptor antagonism. researchgate.net Naloxone(1+), due to its inability to readily cross the blood-brain barrier, serves as a specific tool to investigate the contribution of peripheral inflammatory processes to central neuroinflammation and to distinguish between central and peripheral mechanisms of action.
Studies have demonstrated that naloxone can prevent neuroinflammation by reducing the release of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in microglial cells. nih.govspandidos-publications.com It can also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The investigation into these mechanisms is complex, with some research suggesting the involvement of pathways like the heat shock protein (HSP)60-Toll-like receptor (TLR)-4-NF-κB signaling pathway. spandidos-publications.com
The use of Naloxone(1+) (naloxone methiodide) helps to clarify whether these effects originate in the periphery or the CNS. For example, research has shown that naloxone methiodide can reverse opioid-induced respiratory depression, a process that may involve peripheral mechanisms, without precipitating significant centrally-mediated withdrawal symptoms. researchgate.net This dissociation of effects is crucial for developing therapies that can mitigate peripheral side effects of opioids without compromising central analgesia or inducing adverse central effects. Furthermore, research using the (+)-isomer of naloxone, which has low affinity for opioid receptors but retains anti-inflammatory capabilities, suggests that the neuroprotective effects may occur through non-opioid receptor pathways, possibly by suppressing superoxide (B77818) production. researchgate.netresearchgate.net The use of Naloxone(1+) in such studies can help confirm whether these opioid-receptor-independent effects are mediated peripherally or if trace amounts crossing the BBB are sufficient to enact central changes.
Computational and Systems Biology Approaches
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between Naloxone(1+) and opioid receptors at an atomic level. researchgate.net These techniques provide detailed insights into the binding modes, specific molecular interactions, and conformational changes that govern ligand recognition and receptor activation or antagonism.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For Naloxone(1+) and related naloxone derivatives, docking studies have identified key interactions within the binding pocket of opioid receptors. A significant finding is the interaction between the positively charged quaternary nitrogen of the ligand and a conserved aspartate residue (Asp III:07) in the receptor. oup.com This salt bridge is a crucial anchor point for the ligand. Other important interactions include those between the ligand's tyrosyl ring and various hydrophobic and aromatic residues within the receptor, such as phenylalanine, tryptophan, and histidine. oup.comacs.org
MD simulations build upon docking results by simulating the movement of atoms in the ligand-receptor complex over time, offering a dynamic view of the binding stability and the influence of the ligand on receptor conformation. acs.orgfda.gov These simulations can reveal the tendency of specific hydrogen bonds to form and break and can assess how the ligand affects conformational switches within the receptor that are associated with its activation state. acs.org For example, simulations can help understand why the addition of the methyl group to the nitrogen in Naloxone(1+) alters its binding affinity compared to naloxone, potentially due to steric hindrance or altered solvation energy within the binding pocket. cdnsciencepub.comnih.gov
Table 2: Key Molecular Interactions for Naloxone and Derivatives at Opioid Receptors
| Interacting Ligand Group | Interacting Receptor Residue(s) | Type of Interaction | Significance | Reference(s) |
|---|---|---|---|---|
| Quaternary Nitrogen | Aspartate (e.g., Asp III:07) | Ionic Bond / Salt Bridge | Primary anchor point for the ligand in the binding pocket. | oup.com |
| Tyrosyl/Phenolic Ring | Tyrosine, Phenylalanine, Tryptophan, Histidine | Pi-Stacking / Hydrophobic | Stabilizes the ligand within the hydrophobic core of the binding site. | oup.comacs.org |
| 4,5α-epoxy group | Various polar residues | Hydrogen Bonding | Contributes to binding affinity and can influence receptor conformation. | acs.org |
Pharmacometric and Systems Pharmacology Modeling
Pharmacometric and systems pharmacology models, including physiologically based pharmacokinetic (PBPK) and quantitative systems pharmacology (QSP) models, are increasingly used to understand and predict the behavior of Naloxone(1+) and its parent compound, naloxone. biorxiv.org These models integrate physiological data, drug properties, and mechanistic knowledge to simulate the drug's absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacodynamic effects.
PBPK models for naloxone have been developed to predict its pharmacokinetics following various routes of administration. researchgate.net These models can simulate plasma concentrations over time and are valuable for understanding how factors like organ blood flow and enzyme activity influence drug clearance. For Naloxone(1+), such models would be particularly useful for quantifying its distribution into peripheral tissues versus its restriction from the CNS.
QSP models offer a more detailed, mechanistic approach by simulating the interaction between the drug and biological systems at the molecular and cellular levels. QSP models have been developed to predict the competition between naloxone and potent opioids like fentanyl at the mu-opioid receptor. nih.govplos.org These models can simulate receptor occupancy over time for both the agonist and antagonist, providing a quantitative framework to evaluate how different naloxone doses displace the opioid from its receptor to reverse effects like respiratory depression. plos.orgnih.gov Such simulations are critical for predicting the efficacy of naloxone against highly potent synthetic opioids and for informing the development of new overdose reversal agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing exclusively on Naloxone(1+) are not widely published, the principles of QSAR are highly relevant for understanding the properties of quaternary opioid antagonists and for designing new analogues.
QSAR models are built by developing mathematical equations that relate numerical descriptors of a molecule's structure (e.g., steric, electronic, and hydrophobic properties) to its observed activity (e.g., receptor binding affinity, antagonist potency). For a series of opioid antagonists, a QSAR study would aim to identify which structural features are most important for their biological effect. For instance, a QSAR analysis could quantify how modifications to the N-substituent (like the addition of the methyl group to create Naloxone(1+)) affect receptor affinity and the ability to cross the blood-brain barrier. painphysicianjournal.com
In the context of opioid research, QSAR has been combined with molecular docking and other modeling techniques to design novel opioid receptor ligands. researchgate.net For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D representations of molecules to create predictive models. researchgate.net Such an approach applied to Naloxone(1+) and its derivatives could generate contour maps highlighting regions where modifications would likely increase or decrease antagonist potency, or selectively alter affinity for mu, delta, or kappa opioid receptors. This information would be invaluable for the rational design of new peripherally-acting opioid antagonists with tailored pharmacological profiles.
Advanced Analytical Techniques in Naloxone 1+ Research
Chromatographic Methods for Purity, Quantification, and Metabolite Analysis in Research Samples
Chromatography is a fundamental separation science that is extensively applied in Naloxone(1+) research. By passing a mixture through a stationary phase using a mobile phase, individual components, including Naloxone(1+), its metabolites, and impurities, can be separated, identified, and quantified.
High-Performance Liquid Chromatography (HPLC) is a widely used technique in Naloxone(1+) research for its versatility and precision in quantifying the compound in bulk forms and research samples. researchgate.net HPLC methods are crucial for assessing the purity of Naloxone(1+) and for stability-indicating assays. researchgate.net
Research studies have developed various HPLC methods for the determination of Naloxone(1+). A common approach involves reversed-phase chromatography, utilizing a C18 or a phenyl analytical column. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous buffer, such as potassium dihydrogen phosphate (B84403), and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Detection is often performed using a photodiode array (PDA) or UV detector at a wavelength where Naloxone(1+) exhibits strong absorbance, such as 210 nm or 220 nm. researchgate.net Some methods also employ electrochemical detection, which can offer high sensitivity for detecting Naloxone(1+) in plasma samples. nih.gov
The following table summarizes findings from various research studies using HPLC for the analysis of Naloxone(1+).
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
| Stationary Phase | C18 column (250 x 4.6 mm, 5 µm) researchgate.net | Radial compression phenyl column nih.gov | C18, Micropak MCH-10 researchgate.net | Dionex C18 column researchgate.net |
| Mobile Phase | Potassium dihydrogen phosphate (pH 5.5; 0.1 M) and acetonitrile (70:30, v/v) researchgate.net | 18% (v/v) acetonitrile with pentanesulfonic acid nih.gov | Acetonitrile : 0.01 M KH2PO4 (70:30) researchgate.net | 0.1M K2HPO4 buffer (pH 4.0) and methanol (60:40, v/v) researchgate.net |
| Flow Rate | Not Specified | Not Specified | 2 ml/min researchgate.net | Not Specified |
| Detector | Photodiode array at 210 nm researchgate.net | Electrochemical dual-electrode detector nih.gov | Not Specified | Photodiode array at 248 nm researchgate.net |
| Retention Time | 2.893 min researchgate.net | Not Specified | 3.3 minutes researchgate.net | Not Specified |
| Linearity Range | Not Specified | Not Specified | 10 µg/ml to 50 µg/ml researchgate.net | 1–3 µg/ml researchgate.net |
| Detection Limit | Not Specified | 3 ng/ml in plasma nih.gov | Not Specified | 0.0073 µg/ml researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. In Naloxone(1+) research, UPLC is often coupled with mass spectrometry for the rapid and sensitive determination of the parent drug and its metabolites in biological matrices. nih.gov
A study focused on developing a rapid and simultaneous detection method for buprenorphine, norbuprenorphine, and naloxone (B1662785) in human plasma utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). brieflands.com This highlights the utility of UPLC systems in complex multi-analyte research applications. Another UHPLC-HRMS (high-resolution mass spectrometry) method was developed for the quantification of several opiates and opioids, including naloxone, in whole blood, demonstrating a calibration curve ranging from 0.98 to 1000 µg/L. nih.gov
The table below presents research findings using UPLC for the analysis of Naloxone(1+).
| Parameter | Study 1 |
| Technique | Ultra-high performance liquid chromatography-tandem mass spectrometer (UHPLC-MS/MS) brieflands.com |
| Application | Simultaneous detection of buprenorphine, norbuprenorphine, and naloxone in human plasma brieflands.com |
| Extraction | Solid-phase extraction brieflands.com |
| Parameter | Study 2 |
| Technique | Ultra-high performance liquid chromatography combined with high resolution mass spectrometry (UHPLC-HRMS) nih.gov |
| Application | Quantification of several opiates and opioids, including naloxone, in whole blood nih.gov |
| Sample Volume | 100 µL of blood nih.gov |
| Extraction | Liquid-liquid extraction nih.gov |
| Calibration Range | 0.98 to 1000 µg/L nih.gov |
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like Naloxone(1+), a derivatization step is often required to increase their volatility for GC analysis. nih.gov This process typically involves converting polar functional groups into less polar, more volatile derivatives. nih.gov
While less common than liquid chromatography for Naloxone(1+) analysis due to the need for derivatization, GC, particularly when coupled with mass spectrometry (GC-MS), is valuable for identifying certain volatile metabolites and impurities in research samples. fda.gov For instance, GC-MS can be employed to detect semi-volatile organic extractables from container closure systems used in research formulations of Naloxone(1+). fda.gov A predicted GC-MS spectrum for a di-trimethylsilyl (2TMS) derivative of naloxone exists, which can serve as a guide for identification in research settings. hmdb.ca
The following table summarizes research applications of GC in the context of Naloxone(1+) research.
| Parameter | Application | Details |
| Derivatization | Required for Naloxone(1+) analysis | A predicted spectrum for a di-trimethylsilyl (2TMS) derivative is available. hmdb.ca |
| Coupled Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Used to detect semi-volatile organic extractables and impurities in research samples. fda.gov |
| Research Context | Analysis of impurities | Can identify compounds extracted from materials like pistons and seals used in drug product storage. fda.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Mass Spectrometry-Based Characterization and Detection
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it an indispensable tool in Naloxone(1+) research, especially for identifying and quantifying the compound and its metabolites in complex biological matrices.
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a powerful platform for Naloxone(1+) research. LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and quantification. LC-MS/MS offers even greater selectivity and sensitivity, making it the "gold standard" for bioanalytical studies. nih.gov
Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of Naloxone(1+) and its metabolites, such as 6β-naloxol and naloxone-3-glucuronide, in plasma samples from research subjects. researchgate.net These methods often utilize electrospray ionization (ESI) in the positive ion multiple reaction monitoring (MRM) mode for high specificity and sensitivity. researchgate.net The technique is capable of detecting Naloxone(1+) at very low concentrations, with some methods achieving detection limits in the picogram per milliliter range. nih.gov LC-MS has also been used to assess the photostability of Naloxone(1+), identifying degradation products like noroxymorphone (B159341). innovareacademics.in
The table below details findings from research studies using LC-MS and LC-MS/MS for the analysis of Naloxone(1+).
| Parameter | Study 1 | Study 2 | Study 3 |
| Technique | LC-MS/MS researchgate.net | LC-MS innovareacademics.in | LC-MS/MS upf.eduupf.edu |
| Analytes | Naloxone (NLX), 6β-naloxol (NLL), and naloxone-3β-D-glucuronide (NLG) researchgate.net | Naloxone hydrochloride and noroxymorphone innovareacademics.in | DAM, 6OM, MOR, M3G, M6G, and NAL upf.eduupf.edu |
| Matrix | Mouse plasma researchgate.net | 0.9% sodium chloride solution innovareacademics.in | Human plasma upf.eduupf.edu |
| Sample Preparation | Protein precipitation with acetonitrile researchgate.net | Dilution with mobile phase innovareacademics.in | Protein precipitation with methanol upf.eduupf.edu |
| Ionization | Electrospray ionization (ESI) in positive ion MRM mode researchgate.net | Electrospray ionization (ESI) innovareacademics.in | Not Specified |
| Curve Range | 0.200 to 100 ng/mL for NLX researchgate.net | 25% to 200% of a 1 mg/ml stock solution innovareacademics.in | 10-1000 ng/mL for NAL upf.eduupf.edu |
| Application | Bioanalytical method development and validation researchgate.net | Photostability assessment innovareacademics.in | Simultaneous determination in a clinical trial upf.eduupf.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile organic compounds. frontiersin.org In the context of Naloxone(1+) research, GC-MS is particularly useful for identifying impurities that may be present in the bulk drug substance or that may leach from container and closure systems during storage of research formulations. fda.gov
The analysis of Naloxone(1+) itself by GC-MS requires a derivatization step to make the molecule sufficiently volatile. nih.gov However, GC-MS is highly effective for untargeted screening of volatile organic compounds that could be present as impurities. For example, a study by the FDA identified several semi-volatile organic extractables from the pistons and seals of a drug delivery system using GC/MS. fda.gov While specific volatile metabolites of Naloxone(1+) are not extensively reported to be analyzed by GC-MS, the technique remains a valuable tool for ensuring the purity and quality of research-grade materials by identifying unexpected volatile and semi-volatile impurities. fda.gov
The table below outlines the application of GC-MS in Naloxone(1+) research.
| Parameter | Application | Findings |
| Analyte Type | Volatile and semi-volatile organic compounds frontiersin.org | Identification of extractable impurities from container components. fda.gov |
| Technique Advantage | High sensitivity and specificity for volatile compounds | Effective for untargeted screening of impurities in research materials. fda.gov |
| Sample Type | Extracts from container closure systems (e.g., pistons, seals) fda.gov | A number of semi-volatile organic extractables were identified by GC/MS. fda.gov |
LC-MS and LC-MS/MS for Complex Research Matrices
Spectroscopic Analysis for Structural Elucidation and Quantification
Spectroscopic techniques are fundamental in the study of Naloxone(1+), providing essential information for both identifying its structure and determining its concentration in various preparations. These methods rely on the interaction of the molecule with electromagnetic radiation.
UV-Visible and Spectrofluorometry
UV-Visible (UV-Vis) spectrophotometry and spectrofluorometry are valuable analytical tools for the quantitative analysis of Naloxone(1+). These methods are often praised for their simplicity and accessibility. nih.gov
In research settings, a UV-Vis spectrophotometric method has been developed and validated for assaying naloxone in microparticle formulations. nih.gov This technique is particularly useful for quantifying the amount of drug loaded into the microparticles and for monitoring its release over time. nih.gov The validation of this method, conducted according to International Committee for Harmonization (ICH) guidelines, confirmed its specificity, linearity, precision, and accuracy. nih.gov Another application involves using UV-Vis spectrophotometry to determine the naloxone content in lyophilized covalently loaded nanoparticle (cNLX-NP) formulations. nih.gov
Research has also employed UV spectroscopy to investigate the binding interactions between naloxone and various adrenergic compounds, suggesting that this technique can be used to study the molecular complementarity of ligands and potential receptor crosstalk. researchgate.net Both UV-Vis spectrophotometry and spectrofluorometry are listed among the key analytical methods for the estimation of Naloxone HCl in pharmaceutical and biological samples. ijpsjournal.com
The fundamental principles of these techniques involve measuring the absorption of UV or visible light by the analyte (UV-Vis) or detecting the fluorescence emitted by the molecule after it absorbs light at a specific wavelength (spectrofluorometry). jasco-global.com Spectrofluorometry, in particular, is noted for its high sensitivity and selectivity, as it detects emitted light against a dark background, allowing for the measurement of very low concentrations. jasco-global.com
Near-Infrared (NIR) Spectroscopy
Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that has found applications in pharmaceutical analysis, including research involving Naloxone(1+). ijpsjournal.comamericanpharmaceuticalreview.com This method measures the absorption of light in the near-infrared region of the electromagnetic spectrum (approximately 780 to 2500 nm). researchgate.net
NIR spectroscopy's key advantages are its speed and the fact that it typically requires minimal to no sample preparation, allowing for the direct analysis of solid or liquid samples. americanpharmaceuticalreview.comnih.gov This makes it a powerful tool for process analytical technology (PAT), where it can be used for at-line or on-line monitoring of manufacturing processes. americanpharmaceuticalreview.com For instance, NIR has been evaluated for monitoring the blend uniformity of a powder for oral suspension containing a 5% (wt./wt.) drug load, with spectra collected directly through amber glass bottles. americanpharmaceuticalreview.com Such applications can help ensure product quality and consistency during production. nih.gov
While the direct analysis of Naloxone(1+) is a specific application, the broader use of NIR in pharmaceutical settings includes quantifying active pharmaceutical ingredients (APIs), determining moisture content, and assessing physical properties like tablet hardness. americanpharmaceuticalreview.comresearchgate.net The development of portable NIR instruments further expands its utility for rapid screening and analysis outside of traditional laboratory environments. rsc.org The data obtained from NIR spectroscopy often requires chemometric modeling, such as partial least squares (PLS) regression, to extract quantitative information from the complex spectra. nih.govrsc.org
Bioanalytical Method Development and Validation in Research Settings
The accurate quantification of Naloxone(1+) and its metabolites in biological matrices is crucial for research. To achieve this, robust bioanalytical methods are developed and rigorously validated. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and specificity. researchgate.netresearchgate.netnih.gov
Research studies have detailed the development and validation of LC-MS/MS methods for the simultaneous determination of naloxone and its metabolites, such as 6β-naloxol and naloxone-3β-D-glucuronide, in plasma from various species, including mice and humans. researchgate.netnih.govresearchgate.net These methods are validated to ensure they meet stringent criteria for reliability and accuracy, often following guidelines from regulatory bodies. ntnu.no
Validation parameters typically assessed include linearity (the range over which the assay is accurate), precision (the closeness of repeated measurements), accuracy (the closeness of the measured value to the true value), the lower limit of quantitation (LLOQ), selectivity, and stability. researchgate.netfda.govoup.com For sample preparation, techniques like protein precipitation and solid-phase extraction (SPE) are commonly used to remove interferences from the biological matrix before analysis. researchgate.netjournalofappliedbioanalysis.com
The following tables summarize validation parameters from various published research studies on the bioanalytical determination of Naloxone(1+) and its related compounds.
| Matrix | Technique | Calibration Range (ng/mL) | Precision (%RSD or %CV) | Accuracy (%RE or % of Nominal) | Source |
|---|---|---|---|---|---|
| Mouse Plasma | LC-MS/MS | 0.200 - 100 | ≤ 6.5% | -8.3% to -2.5% | researchgate.netnih.gov |
| Human Plasma | HPLC/MS/MS | 0.020 - 19.978 | 2.7% to 7.2% | 100.8% to 104.7% | fda.gov |
| Human Plasma | HPLC-MS/MS | 0.01 - 10 | Not Specified | Not Specified | fda.gov |
| Human Plasma | HPLC-ESI-MS/MS | 0.025 - 2 | ≤ 13.4% | Within 15% of target | oup.com |
| Analyte | Matrix | Technique | Calibration Range (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Source |
|---|---|---|---|---|---|---|
| 6β-naloxol (NLL) | Mouse Plasma | LC-MS/MS | 0.400 - 200 | ≤ 6.5% | -8.3% to -2.5% | researchgate.netnih.gov |
| Naloxone-3β-D-glucuronide (NLG) | Mouse Plasma | LC-MS/MS | 0.500 - 250 | ≤ 6.5% | -8.3% to -2.5% | researchgate.netnih.gov |
| Naloxone-3-glucuronide (N3G) | Human Plasma | HILIC-MS/MS | 0.5 - 200 | < 15% | -7.1% to 2.8% | researchgate.net |
| Nornaloxone | Human Plasma | HPLC-ESI-MS/MS | 0.5 - 20 | ≤ 13.4% | Within 15% of target | oup.com |
These validated methods are then successfully applied in research to determine the concentrations of Naloxone(1+) and its metabolites in samples, providing critical data for understanding its behavior in biological systems. researchgate.netnih.gov
Theoretical Implications and Future Directions in Naloxone 1+ Research
Reconceptualizing Opioid Receptor Antagonism and Bias Signaling
Naloxone(1+) is central to the evolving understanding of opioid receptor antagonism, particularly concerning the concept of biased signaling. Traditionally viewed as a competitive neutral antagonist at opioid receptors, naloxone's interaction is now understood to be more complex. wikipedia.orgdrugbank.comfda.gov It competitively blocks the effects of opioids by vying for the same receptor sites, with a particularly high affinity for the mu-opioid receptor (MOR). drugbank.comfda.gov However, emerging research suggests that Naloxone(1+) can also act as an inverse agonist, a property that becomes more pronounced in states of opioid dependence. mdpi.com This means that in addition to blocking the effects of other opioids, it can also reduce the basal, or ligand-independent, signaling of the receptor. mdpi.com
The theory of biased signaling, or functional selectivity, posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. pnas.orgmdpi.com Opioid receptors, like other G protein-coupled receptors (GPCRs), can signal through G proteins, which are primarily responsible for the desired analgesic effects, and through β-arrestin pathways, which are often implicated in adverse effects like respiratory depression and tolerance. mdpi.com
Recent studies have explored biased agonists that selectively activate G protein signaling while minimizing β-arrestin recruitment, aiming for safer analgesics. mdpi.com The role of Naloxone(1+) in this context is multifaceted. It serves as a critical tool to probe the mechanisms of biased agonism. For instance, the ability of naloxone (B1662785) to reverse the effects of a G protein-biased agonist confirms that the agonist's action is mediated through the orthosteric site of the opioid receptor. pnas.orgpnas.org
Furthermore, investigations into the molecular dynamics of the µ-opioid receptor have revealed that biased agonists can induce distinct conformational changes in the receptor compared to unbiased agonists. biorxiv.org These changes, particularly in intracellular loop 1 and helix 8, may hinder β-arrestin binding. biorxiv.org The interaction of Naloxone(1+) with the receptor provides a baseline for understanding these subtle conformational shifts. biorxiv.org The concept that Naloxone(1+) can shift from a neutral antagonist to an inverse agonist depending on the receptor's activation state further complicates the traditional view of its mechanism and highlights the dynamic nature of receptor pharmacology. mdpi.com
Table 1: Key Concepts in Opioid Receptor Signaling
| Concept | Description | Relevance to Naloxone(1+) |
| Competitive Antagonism | A ligand that binds to the same site as an agonist but does not activate the receptor, thereby blocking the agonist's action. | This is the primary and well-established mechanism of action for Naloxone(1+). wikipedia.orgdrugbank.com |
| Inverse Agonism | A ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response. It decreases the constitutive activity of the receptor. | Naloxone(1+) can act as an inverse agonist, particularly in opioid-dependent states where basal receptor activity is elevated. mdpi.com |
| Biased Signaling | The ability of a ligand to selectively activate certain signaling pathways (e.g., G protein) over others (e.g., β-arrestin) at the same receptor. | Naloxone(1+) is a crucial tool for studying biased agonists and understanding the molecular basis of their pathway selectivity. pnas.orgmdpi.com |
| Allosteric Modulation | The binding of a ligand to a site on the receptor distinct from the agonist's binding site, which can modify the receptor's response to the agonist. | Research on negative allosteric modulators (NAMs) that enhance naloxone's affinity for the µ-opioid receptor is a promising area. researchgate.net |
Expanding the Understanding of Endogenous Opioid System Modulators
The endogenous opioid system, comprising opioid peptides (like endorphins, enkephalins, and dynorphins) and their receptors, plays a crucial role in modulating pain, mood, and stress responses. nih.gov Naloxone(1+) has been instrumental in elucidating the functions of this system. By blocking endogenous opioid activity, researchers can infer the physiological roles of these naturally occurring peptides. nih.govunsw.edu.au
Studies using naloxone have demonstrated the involvement of the endogenous opioid system in the human stress response and mood regulation. nih.gov For example, administration of high doses of naloxone to healthy individuals led to increased feelings of tension and anxiety, suggesting that endogenous opioids contribute to a sense of well-being. nih.gov Furthermore, research has shown that the endogenous opioid system is activated during stressful events, such as surgery, and that higher levels of plasma beta-endorphin (B3029290) are associated with reduced postoperative pain. nih.gov
Naloxone(1+) has also been used to investigate the role of the endogenous opioid system in more complex behaviors like fear conditioning. Studies in humans have shown that blocking endogenous opioid neurotransmission with naloxone enhances the acquisition of conditioned fear. nih.gov This suggests an inhibitory role for the endogenous opioid system in fear learning, potentially by modulating activity in brain regions like the amygdala. nih.gov
Moreover, research has explored the central activity of the endogenous opioid system in conditions like anginal pain. By measuring the response of luteinizing hormone to naloxone administration (as naloxone blocks the tonic inhibition of this hormone by endogenous opioids), scientists can gauge the central endogenous opioid activity. nih.gov
The ability of Naloxone(1+) to precipitate withdrawal symptoms in opioid-dependent individuals also provides insight into the neuroadaptations that occur with chronic opioid use. wikipedia.orgunsw.edu.au These withdrawal symptoms are a manifestation of the body's reliance on the continuous presence of opioids, and their sudden blockade by naloxone reveals the extent of this dependence.
Development of Advanced Preclinical Models for Translational Research
To better understand the complex actions of Naloxone(1+) and to develop more effective opioid-related therapies, researchers are continuously developing and refining preclinical models for translational research. These models aim to bridge the gap between basic science and clinical application.
Animal models remain a cornerstone of this research. For instance, rodent models are used to study naloxone-precipitated withdrawal, providing insights into the neurobiology of opioid dependence. nih.gov These models are also crucial for evaluating the abuse liability of new opioid compounds and the potential of medications to treat opioid use disorder. acs.org In vivo studies in rats have been used to demonstrate a direct effect of naloxone on testicular steroidogenesis, independent of its effects on the central nervous system. nih.gov
More recently, there has been a push towards developing more sophisticated and human-relevant models. A mechanistic model that combines opioid mu receptor binding kinetics, pharmacokinetics, and human respiratory and circulatory physiology has been developed to evaluate naloxone dosing for reversing respiratory depression from synthetic opioids like fentanyl. nih.gov This type of in silico modeling can help predict clinical outcomes and optimize treatment strategies.
Furthermore, human-on-a-chip technology is being employed to create the first functional human model to study the effects of opioid overdose and its reversal with naloxone. hesperosinc.com This innovative approach uses human induced pluripotent stem cell (iPSC)-derived neurons to create a system that can accurately model overdose in the lab. hesperosinc.com Such models have the potential to screen for new medications to reverse overdoses from potent synthetic opioids and could serve as an alternative to animal testing. hesperosinc.com
These advanced preclinical models are essential for improving the predictive validity of preclinical research and accelerating the translation of promising findings into clinical practice for opioid use disorder and overdose management. researchgate.net
Methodological Innovations in Naloxone(1+) Characterization and Delivery Research
Innovations in the methods used to characterize Naloxone(1+) and its delivery are crucial for enhancing its therapeutic efficacy, particularly in the context of the ongoing opioid crisis.
One major area of innovation is the development of novel drug delivery systems to extend the duration of naloxone's action. pacific.edu Given naloxone's relatively short half-life, there is a need for formulations that can provide sustained protection against overdose, especially from long-acting synthetic opioids. wikipedia.orgpacific.edu Research is being conducted on prodrug technologies and long-acting injectable formulations, such as naloxone-loaded poly(lactic-co-glycolide) (PLGA) microparticles, to achieve controlled and extended release. pacific.edunih.gov
The development of new intranasal formulations is another key area of research. Faster-acting, dry powder-based intranasal naloxone formulations are being developed and compared to existing liquid nasal sprays. researchgate.net These new formulations aim to provide more rapid absorption and a shorter onset of action for more effective overdose intervention. researchgate.net Usability studies comparing different delivery devices, such as auto-injectors and intranasal systems, are also important for ensuring that laypersons can effectively administer naloxone in emergency situations. nih.gov
In terms of characterization, advanced analytical techniques are being employed to study the pharmacokinetics and pharmacodynamics of new naloxone formulations. acs.orgresearchgate.net High-performance liquid chromatography (HPLC) methods are used for stability testing and quantification of naloxone and its related compounds. researchgate.net
Furthermore, in vitro nasal cast deposition studies help to evaluate and optimize the delivery of intranasal formulations. researchgate.net These methodological advancements are critical for the development of more effective and user-friendly naloxone products that can help save lives.
Q & A
Basic Research Questions
Q. What experimental designs are most appropriate for evaluating the pharmacokinetic properties of naloxone(1+) in diverse populations?
- Methodological Answer: Randomized controlled trials (RCTs) with double-blinding and crossover designs are optimal for assessing pharmacokinetic variability. Key considerations include standardized dosing protocols (e.g., intramuscular vs. intranasal administration), stratification by demographic factors (e.g., age, hepatic function), and outcome measures such as time-to-effect and bioavailability. Ethical approval must address emergency intervention protocols for overdose scenarios .
Q. How can researchers standardize outcome measures in community-based naloxone distribution studies?
- Methodological Answer: Adopt the PRISMA framework for systematic reviews to define primary outcomes (e.g., overdose reversals) and secondary outcomes (e.g., training retention rates). Use validated tools like the "Opioid Overdose Knowledge Scale" to ensure consistency. Community partnerships can mitigate data collection barriers while maintaining ethical rigor in participant recruitment .
Q. What ethical considerations are critical when designing naloxone intervention studies involving high-risk populations?
- Methodological Answer: Secure IRB approval with protocols for informed consent in non-clinical settings (e.g., harm-reduction programs). Address confidentiality risks and provide post-trial access to naloxone. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) should guide ethical alignment with public health priorities .
Advanced Research Questions
Q. What statistical methods address heterogeneity in naloxone efficacy studies during meta-analyses?
- Methodological Answer: Apply random-effects models to account for variability in study designs (e.g., observational vs. RCTs). Subgroup analyses can isolate factors like administration routes or demographic variables. Sensitivity analyses should evaluate bias from non-randomized data, referencing PRISMA guidelines for transparency .
Q. How can mixed-methods approaches integrate clinical outcomes and stakeholder perceptions in naloxone access programs?
- Methodological Answer: Combine quantitative metrics (e.g., overdose mortality rates) with qualitative data from semi-structured interviews (e.g., healthcare providers, recipients). Thematic analysis, using frameworks like Fereday and Muir-Cochrane’s hybrid coding, ensures triangulation of data while capturing contextual barriers (e.g., stigma) .
Q. What methodological strategies resolve contradictions between RCTs and observational studies on naloxone’s real-world effectiveness?
- Methodological Answer: Conduct sensitivity analyses to identify confounding variables (e.g., polysubstance use, bystander training quality). Use the Bradford Hill criteria to assess causality in observational data. Systematic reviews should prioritize studies with standardized outcome measures and adjust for publication bias .
Q. How should longitudinal studies assess the impact of naloxone availability on opioid use trajectories?
- Methodological Answer: Design cohort studies with repeated measures at 6-/12-month intervals to track overdose recurrence and behavioral shifts (e.g., treatment-seeking). Control for confounders like socioeconomic status and co-morbid mental health conditions. Survival analysis (e.g., Cox proportional hazards models) can evaluate time-to-event outcomes .
Key Methodological Resources
- Systematic Reviews: Follow PRISMA guidelines for literature screening, data extraction, and bias assessment .
- Qualitative Rigor: Use thematic analysis frameworks to ensure coding consistency and theoretical saturation .
- Ethical Compliance: Apply FINER criteria to align research questions with public health relevance and feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
